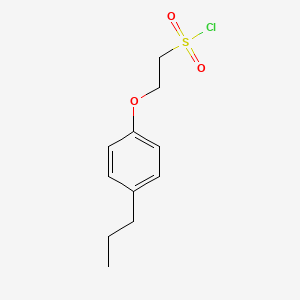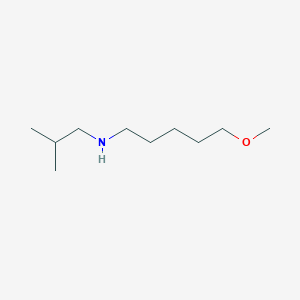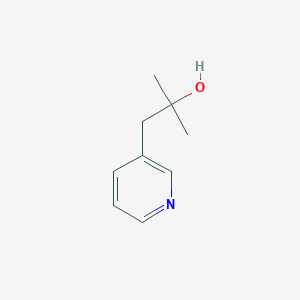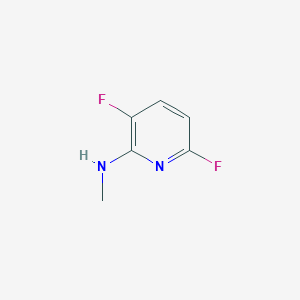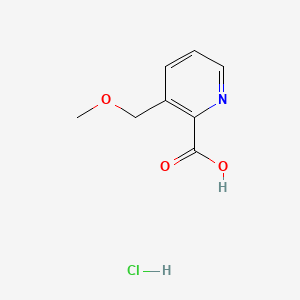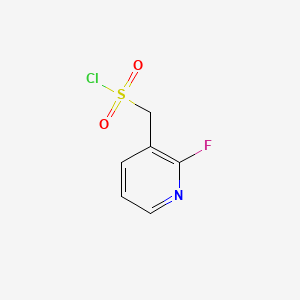
6-Cyanopyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyanopyridine-2-sulfonamide is an organic compound with the molecular formula C₆H₅N₃O₂S It is a derivative of pyridine, featuring both a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyridine-2-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto the pyridine ring. One common method is the reaction of 6-chloropyridine-2-sulfonamide with a cyanide source under suitable conditions. This reaction can be catalyzed by transition metals and often requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyanopyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Applications De Recherche Scientifique
6-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Cyanopyridine-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano and sulfonamide groups can interact with various molecular targets, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group.
Pyridine-2-sulfonamide: Lacks the cyano group but shares the sulfonamide group.
6-Chloropyridine-2-sulfonamide: Contains a chlorine atom instead of the cyano group
Uniqueness
6-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Formule moléculaire |
C6H5N3O2S |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
6-cyanopyridine-2-sulfonamide |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,(H2,8,10,11) |
Clé InChI |
RMFVOMZSBVELEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)S(=O)(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)

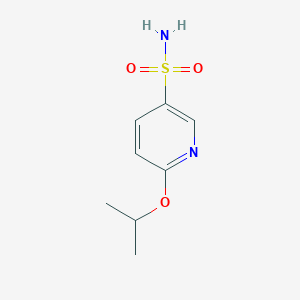
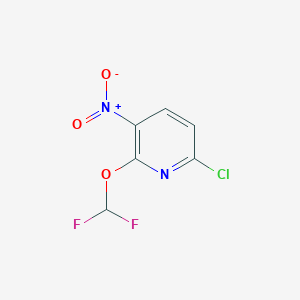
![1-[3-(3-Methylpiperidin-1-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13523107.png)

